molecular formula C11H9NO3S B14381528 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 88469-70-9

4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B14381528
CAS No.: 88469-70-9
M. Wt: 235.26 g/mol
InChI Key: ILTJBERJOQEGLK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylthiazole with formaldehyde and a carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydroxymethyl derivative, which is then oxidized to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products

    Oxidation: Formation of 4-(Carboxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-aldehyde or 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-alcohol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile in chemical reactions.

    4-(Hydroxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group, which may alter its chemical properties and biological activities.

Uniqueness

4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which enhance its reactivity and potential applications. The phenyl group also contributes to its stability and ability to participate in various substitution reactions.

Properties

CAS No.

88469-70-9

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

4-(hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,14,15)

InChI Key

ILTJBERJOQEGLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)CO

Origin of Product

United States

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